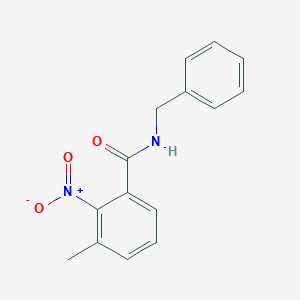

![molecular formula C14H22Cl2N2 B5701411 (2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5701411.png)

(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine, also known as benzalkonium chloride (BAC), is a quaternary ammonium compound widely used as a disinfectant and preservative in various industries. BAC is a cationic surfactant that exhibits broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and algae.

Mécanisme D'action

BAC exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the negatively charged cell membrane and causes leakage of intracellular contents, leading to cell death. BAC also inhibits the activity of enzymes and proteins in microorganisms, further contributing to its antimicrobial effects.

Biochemical and Physiological Effects:

BAC has been shown to have both beneficial and detrimental effects on living organisms. It has been reported to cause irritation and allergic reactions in humans, especially in individuals with sensitive skin. BAC can also disrupt the normal flora of the skin and mucous membranes, leading to secondary infections. However, BAC has also been shown to have anti-inflammatory and antitumor effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

BAC is a widely used disinfectant and preservative in laboratory settings due to its broad-spectrum antimicrobial activity and low toxicity. However, BAC can interfere with certain laboratory assays and should be used with caution. It can also affect the growth and viability of certain cell lines and microorganisms, which should be taken into consideration when designing experiments.

Orientations Futures

There are several future directions for research on BAC. One area of interest is the development of novel formulations and delivery systems that can enhance its antimicrobial activity and reduce its toxicity. Another area of research is the investigation of the long-term effects of BAC exposure on human health and the environment. Additionally, the potential use of BAC as a therapeutic agent for various diseases warrants further exploration.

Méthodes De Synthèse

BAC can be synthesized by the reaction of benzyl chloride with N,N-diethylethylenediamine in the presence of sodium hydroxide. The resulting product is then quaternized with dimethyl sulfate or methyl chloride to obtain the final compound. The purity and yield of BAC can be improved by using different reaction conditions and purification methods.

Applications De Recherche Scientifique

BAC has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It is commonly used as a disinfectant in hospitals, laboratories, and food processing industries. BAC is also used as a preservative in cosmetics, personal care products, and pharmaceuticals. In addition, BAC has been studied for its potential use in water treatment, agriculture, and animal husbandry.

Propriétés

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2N2/c1-4-18(5-2)9-8-17(3)11-12-6-7-13(15)10-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWBUTRZWHVIMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C)CC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5701328.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701370.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5701380.png)

![5-[(4-isopropylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5701423.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)